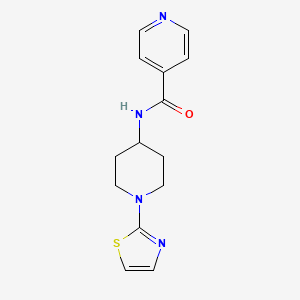

![molecular formula C16H12BrClN2O3S2 B3003024 N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide CAS No. 895454-60-1](/img/structure/B3003024.png)

N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

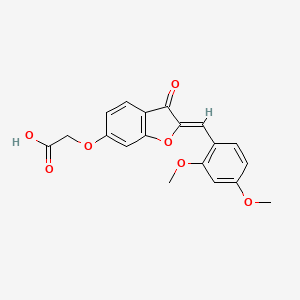

N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a compound that likely belongs to the class of sulfonamide derivatives. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial and antiproliferative agents. The presence of a benzothiazole moiety within the structure suggests potential biological activity, as benzothiazoles and their derivatives have been extensively studied for their therapeutic properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. In the context of the provided papers, chlorosulfonation is a key step in the synthesis of related compounds. For instance, benzothiazole was converted into the sulfonyl chloride by treatment with chlorosulfonic acid and thionyl chloride, which could then react with amines to afford various derivatives . Although the exact synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is not detailed, similar synthetic strategies could be employed.

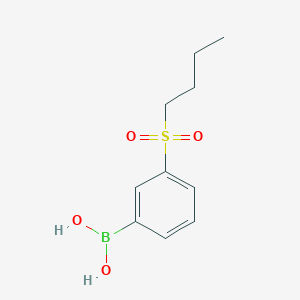

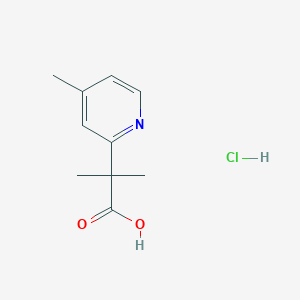

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. In the case of N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide, the molecular structure would include a benzothiazole ring system, a sulfonyl group, and an amide linkage. The presence of halogen substituents, such as bromine and chlorine, may influence the electronic properties of the molecule and potentially its biological activity .

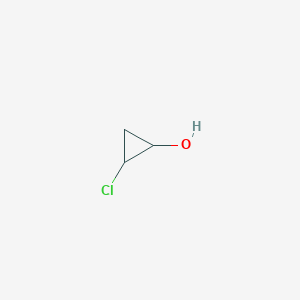

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including further functionalization of the aromatic system or the amide moiety. The reactivity of the sulfonyl group can also be exploited in different synthetic transformations. For example, the N-bromo sulfonamide reagent synthesized in one of the studies was used as a catalyst for the preparation of xanthene derivatives, indicating the versatility of sulfonamide compounds in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives like N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide would be influenced by their molecular structure. The presence of halogen atoms is likely to increase the molecular weight and may affect the compound's solubility and boiling point. The electronic properties of the sulfonamide group could impact the acidity and basicity of the molecule. Additionally, the molecular docking studies mentioned in the papers suggest that these compounds can interact with biological targets, which is indicative of their potential biological activity .

Applications De Recherche Scientifique

Alzheimer's Disease Treatment

A series of N-substituted derivatives of a compound structurally related to N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide was synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease (Rehman et al., 2018).

Antimicrobial and Antiproliferative Agents

N-ethyl-N-methylbenzenesulfonamide derivatives, which have structural similarity to the mentioned compound, have been synthesized and screened for cytotoxic activity against human cell lines. They showed significant antimicrobial and antiproliferative activities, particularly against lung and liver carcinoma cell lines (Abd El-Gilil, 2019).

Anticancer and Antimicrobial Activities

Novel derivatives similar in structure were investigated for their antimicrobial and cytotoxic activities. Certain compounds showed high antibacterial activity and anticandidal effects. They also exhibited significant cytotoxicity against human leukemia cells (Dawbaa et al., 2021).

Antiviral Properties

Research on related 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has revealed certain anti-tobacco mosaic virus activity, suggesting potential applications in antiviral research (Chen et al., 2010).

Cancer Treatment

Related 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives have demonstrated proapoptotic activity against melanoma cell lines, indicating potential as anticancer agents (Yılmaz et al., 2015).

DNA Binding and Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes containing related N-sulfonamide derivatives have been studied for their DNA binding and cleavage abilities, as well as their anticancer activities in various cellular models (González-Álvarez et al., 2013).

Anti-Inflammatory Agents

Synthesis of 3-[4'-(p-chlorophenyl)-thiazol-2'-yl]-2-[(substituted azetidinone/thiazolidinone)-aminomethyl]-6-bromoquinazolin-4-ones, structurally related to the compound of interest, has shown significant anti-inflammatory and analgesic activities (Kumar et al., 2007).

Acetylcholinesterase Inhibitors

New sulfonamides with benzodioxane and acetamide moieties, structurally related, were investigated as acetylcholinesterase inhibitors, showing potential for treating conditions like Alzheimer’s disease (Abbasi et al., 2019).

Propriétés

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrClN2O3S2/c17-10-1-6-13-14(9-10)24-16(19-13)20-15(21)7-8-25(22,23)12-4-2-11(18)3-5-12/h1-6,9H,7-8H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRNUMRWDXFZIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3002945.png)

![2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone](/img/structure/B3002948.png)

![2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B3002950.png)

![N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3002954.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3002956.png)

![3-((4-phenyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3002957.png)

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3002958.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide](/img/structure/B3002959.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(dimethylamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B3002960.png)